4-Methoxynaphthalen-1-amine

概述

描述

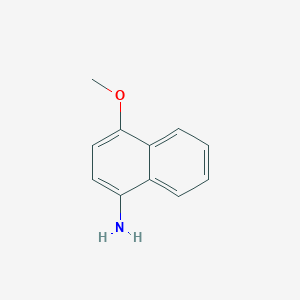

1-氨基-4-甲氧基萘是一种有机化合物,化学式为C₁₁H₁₁NO。它是萘的衍生物,其特征是在萘环的第四位有一个甲氧基 (-OCH₃) 和第一个位置有一个氨基 (-NH₂) 。该化合物由于其潜在的治疗应用而在药物化学领域引起了极大的兴趣。

准备方法

化学反应分析

科学研究应用

Medicinal Chemistry

4-Methoxynaphthalen-1-amine has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in targeting various biological pathways:

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

- Mcl-1 Inhibition : Research has identified compounds related to this compound as selective inhibitors of Mcl-1, an anti-apoptotic protein implicated in cancer resistance. These compounds disrupt the interaction between Mcl-1 and pro-apoptotic proteins, enhancing the efficacy of existing chemotherapeutics .

Antimicrobial Properties

The antibacterial potential of this compound derivatives has been explored extensively:

- Zone of Inhibition Studies : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity compared to standard drugs like Ciprofloxacin .

| Compound | Zone of Inhibition (mm) | Bacteria Strain |

|---|---|---|

| 3a | 10 | S. aureus |

| 3b | 12 | B. subtilis |

| 3c | 14 | E. coli |

| 3d | 11 | K. pneumoniae |

Material Science

In material science, this compound is utilized as a building block for synthesizing new materials with enhanced properties:

- Polymer Development : The compound's unique structure allows it to be incorporated into polymer matrices, potentially improving mechanical properties and thermal stability.

Case Study 1: Anticancer Activity

A study focused on the synthesis of various derivatives of this compound aimed at evaluating their anticancer properties. The results showed that specific derivatives significantly inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized ten novel derivatives of this compound and evaluated their antibacterial activity against multiple strains. The findings revealed that these compounds demonstrated higher efficacy than traditional antibiotics, suggesting their potential as new antimicrobial agents .

作用机制

相似化合物的比较

- 4-Methoxynaphthalene

- 1-Naphthylamine

- 4-Methoxybenzylamine

Comparison: 4-Methoxynaphthalen-1-amine is unique due to the presence of both the methoxy and amine groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-methoxynaphthalene lacks the amine group, limiting its reactivity in certain contexts. Similarly, 1-naphthylamine lacks the methoxy group, affecting its solubility and interaction with biological targets .

生物活性

4-Methoxynaphthalen-1-amine, a compound featuring a methoxy group attached to a naphthalene ring, has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the methoxy group enhances the lipophilicity of the compound, allowing it to interact effectively with biological targets. The amino group can form hydrogen bonds, contributing to its binding affinity with various enzymes and receptors.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Studies have shown that it can effectively bind to various enzymes, modulating their activity. Molecular docking simulations have been employed to predict binding affinities and elucidate mechanisms of action, revealing that the compound interacts with active sites on proteins through hydrogen bonding and hydrophobic interactions.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several pathogenic strains. In vitro studies demonstrated promising results against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound exhibits stronger antifungal activity compared to standard drugs like Ketoconazole. For instance, MIC values for certain fungal strains were reported as low as 6.25 μg/mL .

| Pathogen | MIC (μg/mL) | Comparison Drug | IZ (mm) |

|---|---|---|---|

| A. fumigatus | 6.25 | Ketoconazole | 17 |

| A. flavus | 12.5 | Ketoconazole | 16 |

3. Anticancer Potential

This compound has also been investigated for its anticancer properties. It has shown potential in targeting Mcl-1, an antiapoptotic protein associated with cancer cell survival. Compounds structurally related to this compound have been reported to downregulate Mcl-1 expression, sensitizing cancer cells to treatment and overcoming chemoresistance .

Case Studies

Case Study 1: Neurochemical Properties

A study involving a derivative of this compound explored its neurochemical properties, revealing high affinity for specific receptors involved in neurotransmission. This suggests potential applications in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of derivatives based on the structure of this compound were synthesized and tested for antimicrobial activity against various pathogens. Results indicated that modifications in the naphthalene structure could enhance antimicrobial efficacy, suggesting avenues for drug development .

属性

IUPAC Name |

4-methoxynaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMUPDOMGALPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454284 | |

| Record name | 4-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16430-99-2 | |

| Record name | 4-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。